molecular formula C8H8 B12060901 (1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene CAS No. 1173018-78-4

(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene

Katalognummer: B12060901
CAS-Nummer: 1173018-78-4
Molekulargewicht: 112.091 g/mol
InChI-Schlüssel: PPBRXRYQALVLMV-LLXNCONNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene is a compound that features isotopically labeled carbon atoms. This compound is a derivative of cyclohexatriene, where specific carbon atoms are replaced with carbon-13 isotopes. The presence of these isotopes makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene typically involves the incorporation of carbon-13 isotopes into the cyclohexatriene structure. This can be achieved through various synthetic routes, including:

    Isotopic Labeling: Starting with a cyclohexatriene precursor, specific carbon atoms are replaced with carbon-13 isotopes using labeled reagents.

    Chemical Reactions: The labeled cyclohexatriene can undergo further chemical reactions to introduce the ethenyl group at the desired position.

Industrial Production Methods

Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using specialized equipment and reagents. The process ensures high purity and isotopic enrichment, which are crucial for research applications.

Analyse Chemischer Reaktionen

Types of Reactions

(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce ethyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of carbon atoms during chemical transformations.

    Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in drug development to understand the metabolic pathways and interactions of pharmaceutical compounds.

    Industry: Applied in the production of labeled compounds for various industrial processes, including the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene involves its interaction with molecular targets and pathways. The carbon-13 isotopes allow for precise tracking of the compound’s behavior in chemical and biological systems. This enables researchers to study the detailed mechanisms of reactions and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1,2-13C2)ethenylbenzene: Similar structure but lacks the cyclohexatriene ring.

    (1,2-13C2)cyclohexene: Contains a cyclohexene ring instead of cyclohexatriene.

    (1,2-13C2)benzene: Simplified structure with only a benzene ring.

Uniqueness

(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene is unique due to its combination of isotopically labeled carbon atoms and the presence of both ethenyl and cyclohexatriene structures. This makes it particularly valuable for detailed mechanistic studies and applications requiring precise isotopic labeling.

Eigenschaften

CAS-Nummer

1173018-78-4

Molekularformel

C8H8

Molekulargewicht

112.091 g/mol

IUPAC-Name

(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1

InChI-Schlüssel

PPBRXRYQALVLMV-LLXNCONNSA-N

Isomerische SMILES

[13CH2]=[13CH][13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1

Kanonische SMILES

C=CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.